N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-19(22-13-11-16-6-2-1-3-7-16)20(25)23-15-21(26)12-10-17-8-4-5-9-18(17)14-21/h4-6,8-9,26H,1-3,7,10-15H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGBYYVNLGGHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse interactions with biological systems.
The molecular formula of this compound is , with a molecular weight of approximately 356.5 g/mol. Its structure includes an oxalamide linkage which is known to facilitate various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3 |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 1421529-46-5 |
The biological activity of this compound is believed to involve modulation of specific enzymes and receptors within biological pathways. The oxalamide group can form hydrogen bonds, enhancing the compound's binding affinity and specificity towards target proteins.
Potential Targets
Preliminary studies suggest that this compound may interact with:
- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO has implications in cancer treatment and immunosuppression management .
- Enzymatic pathways : Modulating enzymatic activity may enhance therapeutic effects in various diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds with oxalamide structures can exhibit anticancer properties by inhibiting tumor growth and enhancing the efficacy of existing chemotherapy agents . The potential for this compound to act synergistically with other anticancer drugs is under investigation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Initial findings suggest it may possess activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity.
Case Studies
Several case studies have explored the therapeutic potential of similar oxalamide compounds:
- IDO Inhibition : A study demonstrated that oxalamide derivatives could effectively inhibit IDO activity, leading to enhanced immune responses in cancer patients .
- Combination Therapy : Research indicated that combining oxalamide compounds with traditional chemotherapeutics improved treatment outcomes in preclinical models.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases related to protein interactions. Notably, it has been linked to the modulation of proteins involved in epigenetic regulation, such as SMYD (SET and MYND domain-containing proteins), which are implicated in various cancers.
Case Studies:
- Cancer Treatment: Research indicates that derivatives of oxalamide compounds can inhibit the activity of SMYD proteins, thereby affecting cancer cell proliferation. A study demonstrated that specific oxalamide derivatives could induce apoptosis in cancer cells by blocking SMYD3 activity .
Chemical Synthesis and Functionalization
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process generally includes:
- Formation of Cyclohexene Derivative: Alkylation reactions introduce the ethyl group.
- Hydroxylation of Naphthalene: Functionalization to introduce hydroxy groups.
- Oxalamide Linkage Formation: Reaction with oxalyl chloride to create the final compound.
Industrial Production Methods:
Industrial methods focus on optimizing yields through controlled reaction conditions such as temperature and pressure. Catalysts may be employed to enhance reaction efficiency.
Biochemical Interactions
The compound's oxalamide group is known for forming hydrogen bonds with biological macromolecules, influencing binding affinities and specificities. This property makes it a valuable tool in biochemical assays aimed at studying enzyme activities or receptor interactions.
Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. For instance, it may serve as an inhibitor or modulator of enzymatic activity through competitive binding.
Potential Applications in Material Science
Beyond medicinal chemistry, this compound's unique structural features may be leveraged in materials science for developing new polymers or nanomaterials. Its ability to form stable linkages can be utilized in creating functional materials for sensors or drug delivery systems.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide?
- Methodology : Use a two-step oxalamide coupling strategy. First, activate the carboxylic acid precursor (e.g., cyclohexene ethylamine derivative) using carbodiimide reagents like EDC or DCC. Second, couple it with the hydroxyl-tetrahydronaphthalene methylamine intermediate under inert conditions (N₂ atmosphere) to avoid oxidation of the cyclohexene moiety . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via column chromatography.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structure using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS). Key NMR signals: cyclohexene protons (δ 5.5–6.0 ppm), hydroxyl proton (δ 1.5–2.5 ppm, broad), and oxalamide carbonyls (δ 165–170 ppm) .
Q. What solvents and conditions stabilize this compound during storage?
- Methodology : Store at −20°C in anhydrous DMSO or under nitrogen in amber vials to prevent hydrolysis of the oxalamide bond or oxidation of the cyclohexene group. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How does the cyclohexene moiety influence the compound’s conformational flexibility and binding to biological targets?
- Methodology : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze the energy barriers of cyclohexene ring puckering. Compare docking scores (AutoDock Vina) with analogs lacking the cyclohexene group to assess its role in target affinity (e.g., enzymes like COX-2 or kinases) .
Q. What strategies mitigate batch-to-batch variability in yield during scale-up synthesis?
- Methodology : Optimize stoichiometry using Design of Experiments (DoE). For example, vary equivalents of coupling reagents (EDC vs. DCC) and reaction time (4–24 hrs) to identify robust conditions. Use in-situ FTIR to monitor carbonyl activation and minimize side-product formation .
Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values in enzyme assays) be resolved?
- Methodology : Validate assay conditions:
- Ensure consistent DMSO concentration (<1% v/v) to avoid solvent interference.
- Replicate experiments with fresh compound batches to rule out degradation.
- Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
Q. What functionalization sites are available for introducing isotopic labels (e.g., ¹⁴C or ³H) without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
